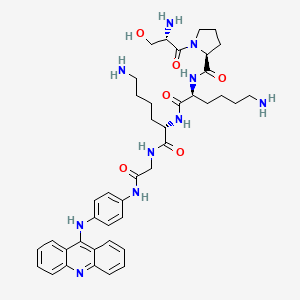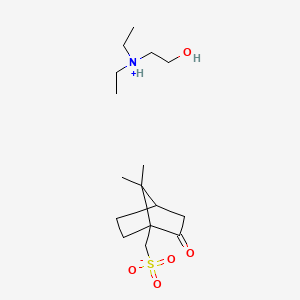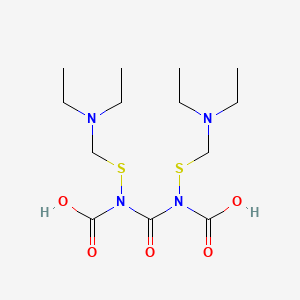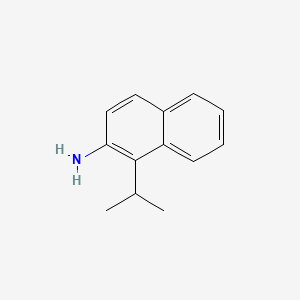
Naphthalene, 1-isopropyl-2-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-2-aminonaphthalene typically involves the alkylation of naphthalene followed by amination. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-isopropylnaphthalene. This intermediate is then subjected to nitration and subsequent reduction to yield 1-isopropyl-2-aminonaphthalene .
Industrial Production Methods
Industrial production of 1-isopropyl-2-aminonaphthalene may involve continuous flow processes to ensure high yield and purity. The use of zeolite catalysts has been explored to enhance selectivity and conversion rates in the alkylation step .
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-2-aminonaphthalene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Friedel-Crafts alkylation and acylation reactions typically use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Nitro derivatives of 1-isopropyl-2-aminonaphthalene.
Reduction: Amino derivatives from nitro compounds.
Substitution: Various alkylated or acylated naphthalene derivatives.
Scientific Research Applications
1-isopropyl-2-aminonaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-isopropyl-2-aminonaphthalene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the isopropyl group can affect the compound’s hydrophobic interactions, altering its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-isopropyl-2-nitronaphthalene: Similar structure but with a nitro group instead of an amino group.
1-isopropyl-2-hydroxynaphthalene: Contains a hydroxyl group instead of an amino group.
1-isopropyl-2-methylnaphthalene: Features a methyl group instead of an amino group
Uniqueness
The presence of both an isopropyl and an amino group allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .
Properties
CAS No. |
389104-54-5 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-propan-2-ylnaphthalen-2-amine |
InChI |
InChI=1S/C13H15N/c1-9(2)13-11-6-4-3-5-10(11)7-8-12(13)14/h3-9H,14H2,1-2H3 |
InChI Key |
UKVVUDXSBIHZFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid](/img/structure/B12686884.png)

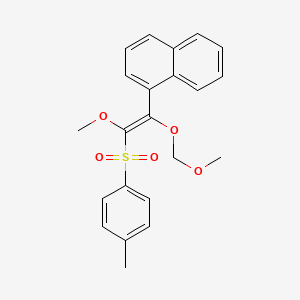
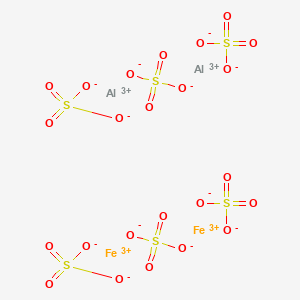
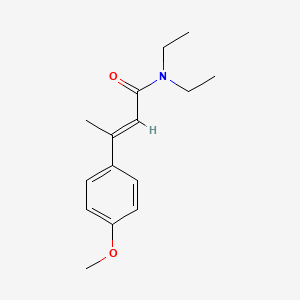

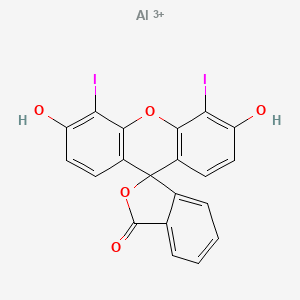


![3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde](/img/structure/B12686936.png)
